Vanillylmandelic Acid Ethyl Ester

Description

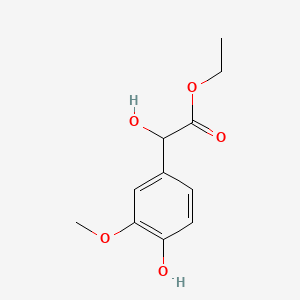

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANQOURSKMXOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858557 | |

| Record name | Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52058-11-4 | |

| Record name | Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vanillylmandelic Acid Ethyl Ester from Vanillin

Abstract

Vanillylmandelic acid (VMA) is a critical biomarker for diagnosing neuroblastoma and other neuroendocrine tumors, making its derivatives valuable as analytical standards and potential therapeutic agents.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to produce vanillylmandelic acid ethyl ester, starting from the widely available and cost-effective precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde).[3] The described multi-step synthesis is designed for reproducibility and scalability in a research or drug development setting. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step protocols, and outline methods for purification and characterization, ensuring the final product's integrity.

Introduction and Strategic Overview

Vanillylmandelic acid (VMA) is the terminal metabolite of catecholamines, such as epinephrine and norepinephrine.[4] Its ethyl ester derivative is of significant interest for creating stable analytical standards for mass spectrometry, developing prodrugs with altered pharmacokinetic profiles, and serving as a versatile intermediate for further chemical modifications.

The synthetic strategy detailed herein leverages vanillin, a phenolic aldehyde naturally found in vanilla beans and also produced synthetically on a large scale.[3] The transformation from vanillin to vanillylmandelic acid ethyl ester is achieved through a logical three-step sequence:

-

Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to the aldehyde group of vanillin to form 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile (vanillin cyanohydrin).

-

Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the cyanohydrin intermediate to yield vanillylmandelic acid.

-

Fischer Esterification: Conversion of the carboxylic acid group of vanillylmandelic acid into its ethyl ester in the presence of ethanol and an acid catalyst.

This pathway was selected for its reliance on well-established, high-yielding chemical transformations and the accessibility of the required reagents.

Caption: Overall synthetic workflow from vanillin to the target ester.

Detailed Synthetic Protocols and Mechanistic Rationale

Step 1: Synthesis of 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile (Vanillin Cyanohydrin)

The initial step involves the formation of a cyanohydrin by reacting vanillin with a cyanide source.[5] This reaction is a classic example of nucleophilic addition to a carbonyl group.

Causality and Expertise: The aldehyde carbon of vanillin is electrophilic due to the electron-withdrawing nature of the oxygen atom. The cyanide ion (CN⁻), generated from sodium cyanide in an aqueous solution, is a potent nucleophile that attacks this electrophilic carbon.[5] The reaction is typically performed at a controlled, cool temperature to minimize potential side reactions. While hydrogen cyanide (HCN) can be used directly, it is highly toxic and volatile; therefore, an in-situ generation approach using a salt like NaCN is safer and more practical for a laboratory setting.[5] A slightly acidic or neutral pH is maintained to ensure a sufficient concentration of both free cyanide ions for nucleophilic attack and HCN to protonate the resulting alkoxide intermediate.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve vanillin (1.0 eq) in a suitable solvent such as a mixture of water and ethanol at 0-5 °C.

-

Separately, prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water. Extreme caution is required when handling NaCN. [6]

-

Slowly add the NaCN solution to the vanillin solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of ~5-6 to precipitate the cyanohydrin product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude vanillin cyanohydrin.

Caption: Mechanism of nucleophilic addition for cyanohydrin formation.

Step 2: Hydrolysis of Vanillin Cyanohydrin to Vanillylmandelic Acid (VMA)

The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid under strong acidic conditions.[7][8] This transformation is a robust and well-documented method for converting nitriles to carboxylic acids.[9]

Causality and Expertise: The hydrolysis mechanism involves the protonation of the nitrile nitrogen by a strong acid (e.g., concentrated HCl), which makes the nitrile carbon more electrophilic.[10] Water then acts as a nucleophile, attacking this carbon. A series of proton transfers and tautomerization steps follow, leading first to an amide intermediate, which is then further hydrolyzed under the harsh acidic and heated conditions to the final carboxylic acid and ammonium chloride.[11] Heating is necessary to drive the hydrolysis of the stable amide intermediate to completion.

Experimental Protocol:

-

Place the crude vanillin cyanohydrin (1.0 eq) into a round-bottom flask.

-

Add concentrated hydrochloric acid (e.g., 6-12 M) in excess.

-

Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl fumes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath to precipitate the crude vanillylmandelic acid. Ammonium chloride, a byproduct, will co-precipitate.

-

Filter the solid product and wash with a small amount of cold water.

-

Purification can be achieved by recrystallization from hot water or by extraction. For extraction, dissolve the crude solid in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[12]

Step 3: Fischer Esterification to Vanillylmandelic Acid Ethyl Ester

The final step is the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification.[13][14]

Causality and Expertise: This is an acid-catalyzed equilibrium reaction.[15] A strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[15] The alcohol (ethanol) then acts as a nucleophile, attacking this activated carbon. To drive the equilibrium towards the ester product, a large excess of the alcohol (ethanol) is used as the solvent, following Le Chatelier's principle.[13][16] The reaction is heated to reflux to increase the reaction rate.

Experimental Protocol:

-

Suspend the purified vanillylmandelic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the mixture while cooling in an ice bath.

-

Heat the reaction mixture to reflux for 3-5 hours.[17]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

The final product can be further purified by column chromatography on silica gel if necessary.

Data Presentation and Product Characterization

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Molar Eq. (Reagent) | Solvent | Typical Yield |

| 1 | Vanillin | Sodium Cyanide (NaCN) | 1.1 | Water/Ethanol | 85-95% |

| 2 | Vanillin Cyanohydrin | Hydrochloric Acid (HCl) | Excess | Water | 70-85% |

| 3 | Vanillylmandelic Acid | Ethanol, H₂SO₄ (cat.) | Excess, ~0.15 | Ethanol | 80-90% |

Analytical Characterization:

The identity and purity of the final product, vanillylmandelic acid ethyl ester, must be confirmed through a combination of analytical techniques:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group, the benzylic proton, the hydroxyl protons (phenolic and alcoholic), and the ethyl ester group (a quartet and a triplet).

-

¹³C-NMR (Carbon Nuclear Magnetic Resonance): Will confirm the presence of all unique carbon atoms, including the ester carbonyl carbon (~170-175 ppm).

-

IR (Infrared) Spectroscopy: Key stretches to observe include a broad O-H band (~3400 cm⁻¹), a C=O stretch for the ester (~1735 cm⁻¹), and C-O stretches.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) will show the molecular ion peak corresponding to the mass of the product (C₁₁H₁₄O₅, MW: 226.23 g/mol ), confirming its molecular weight.[1]

-

HPLC (High-Performance Liquid Chromatography): Can be used to determine the purity of the final product.[18]

Safety and Handling Precautions

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin.[6] It must be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[19] Crucially, NaCN reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas. [20][21] All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, always adding acid to water/alcohol, not the other way around. Wear acid-resistant gloves and eye protection.

-

General Precautions: All steps of this synthesis should be performed inside a certified chemical fume hood. Ensure emergency eyewash stations and safety showers are accessible.

References

-

Dadlani, A., & Sharma, A. (2018). Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. AMB Express, 8(1), 10. [Link]

- Cao, J., et al. (2015). Method for detecting vanillylmandelic acid in human urine.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. [Link]

-

United Chemical. (2025). Sodium Cyanide Safety Operation Procedures and Emergency Response. United Chemical. [Link]

-

Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. [Link]

-

Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. YouTube. [Link]

-

University of Toronto Scarborough. (n.d.). Fischer Esterification. UTSC. [Link]

-

Organic Syntheses. (n.d.). Mandelic acid. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2025). Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. ResearchGate. [Link]

-

Wang, S., et al. (2015). Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry. Clinica Chimica Acta, 450, 164-169. [Link]

-

New Jersey Department of Health. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol. DE2936416A1.

-

ResearchGate. (n.d.). A new approach for urinary vanillylmandelic acid determination using eVol microextraction by packed sorbent coupled to liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

- Google Patents. (n.d.). Synthesizing method of ethyl vanillin. CN103467261B.

-

University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Vanilmandelic acid. HELIX Chromatography. [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Wikipedia. [Link]

-

ResearchGate. (2025). Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain. ResearchGate. [Link]

-

National Industrialization Company. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Tasnee. [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. TRU. [Link]

-

ScienceDirect. (2022). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. ScienceDirect. [Link]

-

MetaboAge. (n.d.). Vanillylmandelic acid (VMA). MetaboAge. [Link]

-

Taylor & Francis. (2022). Mandelonitrile – Knowledge and References. Taylor & Francis. [Link]

-

Scribd. (n.d.). Experiment 3: Esterifications Reactions of Vanillin: The Use of NMR To Determine A Structure. Scribd. [Link]

Sources

- 1. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Vanillylmandelic acid (VMA) - MetaboAge [metaboage.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. unitedchemicalcn.com [unitedchemicalcn.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. books.rsc.org [books.rsc.org]

- 11. DE2936416A1 - Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]

- 12. CN104807923A - Method for detecting vanillylmandelic acid in human urine - Google Patents [patents.google.com]

- 13. cerritos.edu [cerritos.edu]

- 14. athabascau.ca [athabascau.ca]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. helixchrom.com [helixchrom.com]

- 19. camachem.com [camachem.com]

- 20. nj.gov [nj.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Vanillylmandelic Acid Ethyl Ester: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the chemical properties of Vanillylmandelic Acid Ethyl Ester, a significant derivative of Vanillylmandelic Acid (VMA). While VMA is widely recognized as a crucial biomarker in clinical diagnostics, its ethyl ester serves important, albeit less documented, roles in analytical chemistry and organic synthesis. This document synthesizes available data with established chemical principles to offer a comprehensive technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a VMA Derivative

Vanillylmandelic acid (VMA) is the principal urinary metabolite of the catecholamines epinephrine and norepinephrine.[1][2] Its quantification in urine is a key diagnostic tool for neuroblastoma and other tumors of neural crest origin.[2][3] The ethyl ester of VMA, while not a direct biological marker itself, is a valuable chemical entity for several reasons:

-

Analytical Standard: The deuterated form of Vanillylmandelic Acid Ethyl Ester is utilized as an internal standard in mass spectrometry-based assays for the precise quantification of VMA in biological samples.[3] This application underscores the need for a well-characterized, non-labeled analogue.

-

Chemical Intermediate: As a derivative of the multifunctional VMA molecule, the ethyl ester can serve as a protected intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds.

-

Research Tool: Understanding the properties of the ethyl ester can provide insights into the reactivity and potential metabolic pathways of VMA and related compounds.

This guide will delve into the fundamental chemical and physical properties of Vanillylmandelic Acid Ethyl Ester, its synthesis, analytical methodologies, and its role as a research tool.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in synthesis, analysis, and biological studies. Below is a summary of the known and predicted properties of Vanillylmandelic Acid Ethyl Ester.

| Property | Value | Source/Method |

| IUPAC Name | ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate | - |

| Synonyms | 4-Hydroxy-3-methoxy-mandelic Acid Ethyl Ester; α,4-Dihydroxy-3-methoxy-benzeneacetic Acid Ethyl Ester | - |

| CAS Number | 52058-11-4 | - |

| Molecular Formula | C₁₁H₁₄O₅ | - |

| Molecular Weight | 226.23 g/mol | - |

| Appearance | Likely a solid or oil | Inferred |

| Boiling Point | Predicted: >250 °C | Inferred |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DMSO; sparingly soluble in water | Inferred |

| pKa (Phenolic Hydroxyl) | Predicted: ~10 | Inferred |

The esterification of the carboxylic acid group in VMA to form the ethyl ester is expected to decrease its melting point and increase its solubility in organic solvents compared to the parent acid. The presence of the free phenolic hydroxyl and benzylic alcohol groups still allows for hydrogen bonding, contributing to some polarity.

Synthesis and Reactivity

The most probable and straightforward synthesis of Vanillylmandelic Acid Ethyl Ester is through the Fischer esterification of Vanillylmandelic Acid.[4][5][6]

Fischer Esterification: A Step-by-Step Protocol

This acid-catalyzed esterification is a reversible reaction. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and the water generated is removed.

Protocol:

-

Dissolution: Dissolve Vanillylmandelic Acid in a suitable excess of anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Ethanol: Le Chatelier's principle dictates that using one reactant in excess drives the equilibrium towards the products.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[4]

-

Anhydrous Conditions: The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester.

Reactivity Profile

The reactivity of Vanillylmandelic Acid Ethyl Ester is governed by its three main functional groups: the phenolic hydroxyl, the benzylic alcohol, and the ethyl ester.

-

Phenolic Hydroxyl: This group is weakly acidic and can be deprotonated by a strong base. It is also susceptible to oxidation.

-

Benzylic Alcohol: The secondary alcohol can be oxidized to a ketone.

-

Ethyl Ester: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield VMA and ethanol.

Spectroscopic and Analytical Characterization

Definitive spectroscopic data for Vanillylmandelic Acid Ethyl Ester is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include:

-

A triplet and a quartet for the ethyl group protons.

-

A singlet for the methoxy group protons.

-

Aromatic protons in the 6.5-7.0 ppm region.

-

A singlet for the benzylic proton.

-

Broad singlets for the hydroxyl protons (phenolic and alcoholic), which are exchangeable with D₂O.

-

-

¹³C NMR: Key signals would correspond to the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, the benzylic carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretching (phenolic and alcoholic) around 3300-3500 cm⁻¹.

-

C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

C=O stretching (ester) around 1735 cm⁻¹.

-

C-O stretching around 1000-1300 cm⁻¹.

-

Aromatic C=C bending in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 226. Fragmentation patterns would involve the loss of the ethoxy group, water, and other characteristic fragments. The use of a deuterated version of the ethyl ester in GC-MS analysis of VMA highlights the utility of this compound in mass spectrometry.[3]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis of VMA and its derivatives.

HPLC Method for VMA (Adaptable for the Ethyl Ester):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at approximately 280 nm is suitable due to the aromatic ring. Electrochemical detection can also be employed for higher sensitivity.

GC-MS Analysis:

For GC-MS analysis, derivatization of the polar hydroxyl groups is typically required. The ethyl ester itself could be a derivatization product of VMA for GC analysis, or it could be further derivatized (e.g., silylation of the hydroxyl groups) to improve its volatility and chromatographic behavior.[7]

Applications in Research and Drug Development

The primary application of Vanillylmandelic Acid Ethyl Ester is as a reference material and an internal standard (in its isotopically labeled form) for the accurate quantification of VMA.[3] Its role as a synthetic intermediate is less documented in publicly available literature but can be inferred from its chemical structure. The ester group can serve as a protecting group for the carboxylic acid of VMA while other parts of the molecule are modified.

Conclusion

References

-

Wikipedia. Vanillylmandelic acid. [Link]

-

Medscape. Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels. [Link]

-

Grokipedia. Vanillylmandelic acid. [Link]

-

DRG International, Inc. VMA (Vanillylmandelic Acid) (EIA-1620) ELISA Kit Insert. [Link]

-

PubChem. Vanillylmandelic Acid. [Link]

-

MetaboAge. Vanillylmandelic acid (VMA). [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

PubMed. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS). [Link]

-

Mahidol University. Esterification of Acetic Acid and Ethanol for Ethyl Acetate Productionby Vanadium Catalyst on Biochar Support. [Link]

-

PubMed. Determination of urinary vanillylmandelic acid by liquid chromatography with electrochemical detection. [Link]

-

Research Collection. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

-

PubChem. Ethyl mandelate. [Link]

-

ResearchGate. Quantitation of Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine Using Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

ResearchGate. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

-

ResearchGate. (PDF) HPLC-ED/UV for Determination of Vanillylmandelic Acid in Human Urine after Solid Phase Extraction. [Link]

-

DrugFuture. Vanilmandelic Acid. [Link]

-

University of California, Irvine. The Fischer Esterification. [Link]

-

Semantic Scholar. Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. [Link]

-

PubMed. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS. [Link]

-

National Center for Biotechnology Information. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. [Link]

-

YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (PDF) Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. [Link]

-

Fordham University. A quantitative assay for vanillylmandelic acid (VMA) by gas-liquid chromatography / Sherwin Wilk From the Department of Medicine. [Link]

- Google Patents. CN104807923A - Method for detecting vanillylmandelic acid in human urine.

Sources

- 1. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 2. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Vanillylmandelic Acid-d3 Ethyl Ester | 1329499-52-6 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. cerritos.edu [cerritos.edu]

- 7. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for Vanillylmandelic Acid Ethyl Ester

An In-Depth Technical Guide to the Spectroscopic Characterization of Vanillylmandelic Acid Ethyl Ester

Vanillylmandelic Acid Ethyl Ester (VMA-EE), the ethyl ester derivative of Vanillylmandelic acid (VMA), is a molecule of significant interest in synthetic and medicinal chemistry. VMA itself is a well-known end-stage metabolite of catecholamines like epinephrine and norepinephrine, making its detection crucial in clinical diagnostics.[1] The ethyl ester form, with a molecular formula of C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol , is often synthesized for various research applications, including its potential use as a chemical intermediate.[2]

Robust, unambiguous characterization of such molecules is the bedrock of scientific integrity in research and drug development. Ensuring the identity, purity, and structural integrity of a synthesized compound is not merely a procedural step but a prerequisite for reproducible and reliable downstream applications. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for VMA-EE, framed from the perspective of experimental design and data interpretation. We will explore not just the "what" of the data, but the "why" behind the expected spectral features and the protocols used to obtain them.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the de novo structure elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment of each atom and piece together the molecular puzzle.

Predicted ¹H and ¹³C NMR Data for VMA-EE

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for Vanillylmandelic Acid Ethyl Ester, assuming a standard deuterated solvent such as Chloroform-d (CDCl₃). These predictions are synthesized from spectral data of structurally related compounds and established principles of NMR theory.[3][4]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H-2/H-6) | 6.8 - 7.0 | m | - | 2H |

| Ar-H (H-5) | 6.8 - 7.0 | m | - | 1H |

| -CH(OH)- | ~5.15 | s | - | 1H |

| -OCH₂CH₃ | ~4.25 | q | ~7.1 | 2H |

| -OCH₃ | ~3.90 | s | - | 3H |

| Ar-OH | Variable (broad) | s | - | 1H |

| -CH(OH)- | Variable (broad) | s | - | 1H |

| -OCH₂CH₃ | ~1.25 | t | ~7.1 | 3H |

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~172 |

| Ar-C (C-4, C-OH) | ~146 |

| Ar-C (C-3, C-OCH₃) | ~145 |

| Ar-C (C-1) | ~130 |

| Ar-C (C-6) | ~120 |

| Ar-C (C-2) | ~114 |

| Ar-C (C-5) | ~111 |

| -CH(OH)- | ~72 |

| -OCH₂CH₃ | ~62 |

| -OCH₃ | ~56 |

| -OCH₂CH₃ | ~14 |

Causality Behind Spectral Assignments

-

Aromatic Protons (6.8-7.0 ppm): The protons on the benzene ring are deshielded due to the ring current effect. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, and the electron-withdrawing ester-linked side chain, create a complex splitting pattern, resulting in a multiplet (m).

-

Benzylic Proton (-CH(OH)-, ~5.15 ppm): This proton is adjacent to both an oxygen atom and the aromatic ring, causing significant deshielding. Its signal is typically a singlet, as adjacent protons are too distant for significant coupling.

-

Ethyl Ester Protons (-OCH₂CH₃, ~4.25 ppm and ~1.25 ppm): The methylene protons (-OCH₂-) are directly attached to an electronegative oxygen, shifting them downfield to ~4.25 ppm. They are split into a quartet (q) by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the oxygen and appear upfield at ~1.25 ppm, split into a triplet (t) by the two methylene protons. This classic quartet-triplet pattern is a hallmark of an ethyl group.

-

Methoxy Protons (-OCH₃, ~3.90 ppm): The three protons of the methoxy group are equivalent and attached to an oxygen, resulting in a singlet at ~3.90 ppm.[3]

Experimental Protocol: NMR Sample Preparation

This protocol ensures the acquisition of high-resolution spectra by minimizing contaminants and optimizing sample conditions.

-

Analyte Preparation: Accurately weigh 10-20 mg of Vanillylmandelic Acid Ethyl Ester for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[5][6]

-

Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] Avoid cotton wool, as it can leach impurities.

-

Sample Height: Ensure the final sample height in the NMR tube is approximately 4 cm (around 0.5-0.6 mL) to optimize the shimming process.[7]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with a permanent marker.

-

Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, we use tandem mass spectrometry (MS/MS) to fragment a selected ion and analyze its constituent pieces, providing a molecular fingerprint.

Expected ESI-MS Data for VMA-EE

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules.[8] Given the structure of VMA-EE, we expect it to ionize efficiently in positive ion mode, primarily by forming a protonated molecule, [M+H]⁺.

-

Molecular Formula: C₁₁H₁₄O₅

-

Exact Mass: 226.0841 g/mol

-

Expected Molecular Ion (as [M+H]⁺): m/z 227.0919

Fragmentation Analysis: Deconstructing the Molecule

Collision-Induced Dissociation (CID) of the m/z 227 ion will induce fragmentation at the molecule's weakest bonds. The stability of the resulting fragments dictates the observed fragmentation pattern.[9] The ester and benzylic positions are prime candidates for cleavage.

Table 3: Predicted Major Fragments in ESI-MS/MS

| Observed m/z | Proposed Fragment Ion | Neutral Loss | Mechanistic Rationale |

| 209.0813 | [M+H - H₂O]⁺ | 18.0106 Da (H₂O) | Loss of the benzylic hydroxyl group as water. A very common loss for alcohols. |

| 181.0500 | [M+H - C₂H₅OH]⁺ | 46.0419 Da (Ethanol) | Loss of the ethyl ester group as neutral ethanol. |

| 151.0400 | [C₈H₇O₃]⁺ | 76.0519 Da (C₂H₅OH + CO) | Subsequent loss of carbon monoxide from the m/z 181 fragment. |

| 137.0599 | [C₇H₉O₂]⁺ | 90.0320 Da (C₃H₄O₃) | Cleavage of the C-C bond between the aromatic ring and the benzylic carbon. |

A key diagnostic transition for VMA itself in LC-MS/MS analysis is m/z 197.0 → 137.0.[10] This corresponds to the cleavage of the side chain, and a similar fragmentation yielding the m/z 137 fragment is highly probable for the ethyl ester derivative.

Visualization of the Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation from the protonated parent molecule.

Caption: Proposed ESI-MS/MS fragmentation pathway for VMA-EE.

Experimental Protocol: ESI-MS Analysis

This protocol is designed for direct infusion analysis but can be adapted for LC-MS applications.

-

Sample Preparation: Prepare a stock solution of Vanillylmandelic Acid Ethyl Ester in an ESI-compatible solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in a 50:50 mixture of acetonitrile:water. To enhance protonation and improve signal in positive ion mode, add 0.1% formic acid to the final solution.[8]

-

Instrument Setup:

-

Set the mass spectrometer to operate in positive ion ESI mode (ES+).

-

Calibrate the instrument according to the manufacturer's specifications to ensure mass accuracy.

-

Set the infusion flow rate to 5-10 µL/min.

-

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion ([M+H]⁺) at the expected m/z of ~227.1.

-

Tandem MS (MS/MS):

-

Select the m/z 227.1 ion as the precursor for fragmentation.

-

Apply collision energy (the optimal energy will require empirical tuning but a starting point of 15-25 eV is reasonable) to induce fragmentation.

-

Acquire the product ion spectrum to observe the fragments outlined in Table 3.

-

-

Data Analysis: Analyze the resulting spectra to confirm the mass of the parent ion and identify the characteristic fragment ions, confirming the molecule's identity.

Conclusion

The comprehensive characterization of Vanillylmandelic Acid Ethyl Ester relies on the synergistic use of NMR and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the covalent bonding framework, while high-resolution mass spectrometry confirms the elemental composition and offers a distinct fragmentation fingerprint for unequivocal identification. The protocols and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the identity and quality of this important chemical entity, upholding the principles of scientific integrity and reproducibility.

References

- Google Patents. (2015). Method for detecting vanillylmandelic acid in human urine.

-

Wikipedia. (n.d.). Vanillylmandelic acid. Retrieved from [Link]

-

MetaboAge. (n.d.). Vanillylmandelic acid (VMA). Retrieved from [Link]

-

PubMed. (2015). Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). A new approach for urinary vanillylmandelic acid determination using eVol microextraction by packed sorbent coupled to liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Vanillylmandelic Acid Ethyl Ester. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation. Retrieved from [Link]

-

University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

PubMed. (n.d.). Determination of vanillylmandelic acid with ion-pair chromatography and fluorescence detection. Retrieved from [Link]

-

ACS Publications. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Retrieved from [Link]

-

Nmr-Service. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). The comparison of 1 H-NMR and 13 C-NMR spectra data of A3 2 isolate with ethyl p-methoxycinnamate compounds. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ChemRxiv. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compoun. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000484). Retrieved from [Link]

Sources

- 1. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanillylmandelic Acid Ethyl Ester: A Technical Guide to a Promising Derivative

Introduction: The Significance of Vanillylmandelic Acid and the Rationale for its Ethyl Ester Derivative

Vanillylmandelic acid (VMA) is a well-established biomarker of significant clinical importance. As the major end-stage metabolite of the catecholamines epinephrine and norepinephrine, its levels in urine are a key indicator for the diagnosis and monitoring of neuroblastoma and other tumors of neural crest origin, such as pheochromocytoma.[1][2][3][4][5] The accurate and sensitive detection of VMA is therefore crucial in clinical diagnostics and biomedical research.

This technical guide delves into a promising derivative of VMA: Vanillylmandelic Acid Ethyl Ester. The conversion of VMA to its ethyl ester form is a strategic chemical modification designed to enhance its physicochemical properties for specific applications. Esterification can improve volatility, a critical factor for analytical techniques like gas chromatography-mass spectrometry (GC-MS), and can also modify its solubility and potential for use in drug delivery systems. This guide will provide a comprehensive overview of the synthesis, properties, analytical methodologies, and potential applications of Vanillylmandelic Acid Ethyl Ester for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties of the Core Compound: Vanillylmandelic Acid

A thorough understanding of the parent compound is essential before exploring its derivative.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀O₅ | [6] |

| Molar Mass | 198.173 g/mol | [6] |

| Appearance | White powder | [6] |

| Melting Point | 133 °C (271 °F; 406 K) | [6] |

| Solubility | Freely soluble in water and acetone. Moderately soluble in ether and acetonitrile. Sparingly soluble in benzene. | [7] |

VMA's structure, containing both a carboxylic acid and a hydroxyl group, makes it a polar molecule, contributing to its solubility in aqueous solutions like urine.[7] However, this polarity also results in low volatility, posing challenges for certain analytical methods.

Synthesis of Vanillylmandelic Acid Ethyl Ester via Fischer Esterification

The most direct and widely used method for converting a carboxylic acid to an ester is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[8]

Reaction Causality and Self-Validation

The Fischer esterification is an equilibrium-limited process. To drive the reaction towards the formation of the ester, an excess of the alcohol (in this case, ethanol) is typically used. The removal of water, the other product of the reaction, can also shift the equilibrium to favor the product. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[8] The reaction is considered self-validating in that the progress can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the starting material (VMA) and the formation of the less polar product (VMA Ethyl Ester).

Caption: Fischer Esterification of VMA.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the Fischer esterification of VMA and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Vanillylmandelic Acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours.[2] The progress of the reaction can be monitored by TLC.

-

Work-up:

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.[2]

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and a saturated solution of sodium chloride (brine).[2]

-

-

Drying and Purification:

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[2]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude VMA Ethyl Ester.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Physicochemical Properties of Vanillylmandelic Acid Ethyl Ester (Predicted)

While specific experimental data for VMA Ethyl Ester is scarce, its properties can be predicted based on the principles of ester chemistry.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₄O₅ | Addition of C₂H₄ from ethanol and loss of H₂O. |

| Molar Mass | 226.22 g/mol | Calculated from the molecular formula. |

| Boiling Point | Lower than VMA | The replacement of the carboxylic acid's hydroxyl group with an ethoxy group eliminates intermolecular hydrogen bonding between ester molecules, leading to increased volatility and a lower boiling point. |

| Solubility | Less soluble in water, more soluble in organic solvents | The ester is less polar than the parent carboxylic acid, reducing its solubility in polar solvents like water and increasing its solubility in nonpolar organic solvents. |

Analytical Characterization of Vanillylmandelic Acid Ethyl Ester

The successful synthesis and purity of VMA Ethyl Ester must be confirmed through various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization of VMA is a common practice for GC-MS analysis to improve its volatility.[9][10][11][12] The formation of the ethyl ester serves this purpose effectively.

Caption: GC-MS analytical workflow.

-

Expected Chromatographic Behavior: VMA Ethyl Ester is expected to have a shorter retention time on a nonpolar GC column compared to underivatized VMA due to its increased volatility.

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure of the ethyl ester, showing characteristic signals for the ethyl group (a triplet and a quartet) that are absent in the spectrum of VMA.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic C=O stretching frequency for the ester carbonyl group, which is typically at a higher wavenumber than that of the carboxylic acid carbonyl. The broad O-H stretch of the carboxylic acid would be absent.

Potential Applications in Research and Drug Development

The unique properties of Vanillylmandelic Acid Ethyl Ester open up several potential applications.

Enhanced Analytical Sensitivity and Specificity

As a derivatized form of VMA, the ethyl ester is highly suitable for GC-MS based quantification in biological samples. This can lead to improved sensitivity and specificity in clinical assays for neuroblastoma and other catecholamine-secreting tumors.[14] The increased volatility allows for lower detection limits and better separation from interfering substances in complex matrices like urine.

Prodrug and Drug Delivery Strategies

Esterification is a common strategy in drug development to create prodrugs with improved pharmacokinetic properties. The ethyl ester of VMA could potentially be explored as a prodrug to enhance its absorption and distribution. Furthermore, its increased lipophilicity could be advantageous for formulation in lipid-based drug delivery systems.

Chemical Intermediate

Vanillylmandelic acid itself is a chemical intermediate in the synthesis of artificial vanilla flavorings.[6][15] Its ethyl ester derivative could serve as a valuable intermediate in the synthesis of other VMA derivatives with potential pharmacological activities. Research into vanillin derivatives has shown a wide range of biological activities, suggesting that derivatives of the structurally related VMA could also be of interest.[16]

Conclusion

Vanillylmandelic Acid Ethyl Ester represents a valuable derivative of the clinically significant biomarker, VMA. Its synthesis via Fischer esterification is a straightforward and well-understood chemical transformation that imparts desirable properties for analytical applications, particularly GC-MS. The predicted increase in volatility and lipophilicity also suggests potential roles in drug delivery and as a chemical intermediate for the synthesis of novel compounds. This technical guide provides a foundational understanding for researchers and scientists to explore the full potential of Vanillylmandelic Acid Ethyl Ester in their respective fields.

References

-

Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels. (2025, August 12). Medscape. Retrieved from [Link]

-

Vanillylmandelic acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

VANILLYLMANDELIC ACID ESTIMATION. (n.d.). SlideShare. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

- Gyllenhaal, O., & Vessman, J. (1983). Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS.

-

Vanillylmandelic acid, 3TMS derivative. (n.d.). In NIST WebBook. Retrieved from [Link]

- Tuncel, T., & Can, M. (2010). The prognostic significance of vanillylmandellic acid in neuroblastoma.

-

The prognostic significance of vanillylmandelic acid in neuroblastoma. (2025, August 9). ResearchGate. Retrieved from [Link]

-

-

The Fischer Esterification. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

-

-

Synthesis, Characterisation and In Silico Study Of Vanillyl Mandelic Acid. (2015, October 31). Impactfactor. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Chemistry Steps. Retrieved from [Link]

- Rathnakumar, G., Bolkar, S., Ghosh, K., & Inamdar, N. (2019). Clinical significance of vanillylmandelic acid in neuroblastoma. International Journal of Advances in Medicine, 6(6), 1845.

-

Quantitation of Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine Using Gas Chromatography-Mass Spectrometry (GC/MS). (2025, August 6). ResearchGate. Retrieved from [Link]

-

Wilk, S. (1966). A quantitative assay for vanillylmandelic acid (VMA) by gas-liquid chromatography. Fordham Research Commons. Retrieved from [Link]

-

Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS). (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Vanilmandelic Acid. (n.d.). DrugFuture. Retrieved from [Link]

-

Targeting extracellular vesicles in neuroblastoma. (n.d.). Penn State Research Database. Retrieved from [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025, November 21). PMC - NIH. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS). (n.d.). PubMed. Retrieved from [Link]

-

Vanillylmandelic Acid (VMA). (2020, November 6). Testing.com. Retrieved from [Link]

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. testing.com [testing.com]

- 6. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 7. Vanilmandelic Acid [drugfuture.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vanillylmandelic acid, 3TMS derivative [webbook.nist.gov]

- 14. ijmedicine.com [ijmedicine.com]

- 15. impactfactor.org [impactfactor.org]

- 16. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Vanillylmandelic Acid Ethyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vanillylmandelic Acid Ethyl Ester, a derivative of the biologically significant Vanillylmandelic Acid (VMA). This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data, synthesis protocols, and analytical insights to facilitate its application in research and development.

Introduction: The Significance of Vanillylmandelic Acid and its Ester Derivative

Vanillylmandelic acid (VMA) is a well-established biomarker and an end-stage metabolite of the catecholamines, epinephrine and norepinephrine.[1] Its measurement in urine is a critical diagnostic tool for detecting and monitoring catecholamine-secreting tumors, such as neuroblastomas and pheochromocytomas.[1][2] The esterification of VMA to its ethyl ester derivative modifies its physicochemical properties, such as solubility and volatility, which can be advantageous for specific analytical applications and as a chemical intermediate.

This guide focuses on the ethyl ester derivative, providing essential identifiers, properties, and procedural knowledge to support its use in a laboratory setting.

Core Identifiers and Chemical Properties

A clear and unambiguous identification of a chemical compound is fundamental for scientific integrity. The following table summarizes the key identifiers and properties for Vanillylmandelic Acid Ethyl Ester.

| Identifier | Value | Source |

| Chemical Name | Vanillylmandelic Acid Ethyl Ester | Pharmaffiliates[3] |

| Synonyms | 4-Hydroxy-3-methoxy-mandelic Acid Ethyl Ester; α,4-Dihydroxy-3-methoxy-benzeneacetic Acid Ethyl Ester | Pharmaffiliates[3] |

| CAS Number | 52058-11-4 | Pharmaffiliates[3] |

| InChIKey | BKFMFSQLPBLWTM-UHFFFAOYSA-N | Generated from Structure |

| Molecular Formula | C11H14O5 | Pharmaffiliates[3] |

| Molecular Weight | 226.23 g/mol | Pharmaffiliates[3] |

| Parent Compound (VMA) CAS | 55-10-7 | PubChem[4] |

| Parent Compound (VMA) InChIKey | CGQCWMIAEPEHNQ-UHFFFAOYSA-N | PubChem[4] |

Synthesis of Vanillylmandelic Acid Ethyl Ester: A Step-by-Step Protocol

The synthesis of Vanillylmandelic Acid Ethyl Ester is typically achieved through the Fischer esterification of Vanillylmandelic Acid with ethanol in the presence of an acid catalyst. This protocol details a robust and reproducible method for its preparation in a laboratory setting.

Rationale for Experimental Choices

The choice of Fischer esterification is based on its reliability and the ready availability of the required reagents. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent, and by the removal of water as it is formed.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of Vanillylmandelic Acid Ethyl Ester.

Detailed Synthesis Protocol

-

Reactant Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Vanillylmandelic Acid (1.98 g, 10 mmol).

-

Solvent and Catalyst Addition: To the flask, add anhydrous ethanol (100 mL). Stir the mixture until the VMA is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Vanillylmandelic Acid Ethyl Ester.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Analytical Methodologies for Characterization and Quantification

The analysis of Vanillylmandelic Acid and its derivatives is crucial for both clinical diagnostics and research. Various analytical techniques can be employed for the characterization and quantification of Vanillylmandelic Acid Ethyl Ester.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of VMA and its esters. A method for detecting VMA in human urine involves extraction with ethyl acetate followed by HPLC separation with UV detection at 280 nm.[5] For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. A rapid LC-MS/MS method for urinary VMA has been developed, utilizing a deuterated internal standard (VMA-d3) for accurate quantification.[6] These methodologies can be adapted for the analysis of Vanillylmandelic Acid Ethyl Ester.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of the synthesized ethyl ester. Proton (¹H) and Carbon-13 (¹³C) NMR will provide detailed information about the molecular structure. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Applications in Research and Drug Development

While the primary clinical application revolves around the measurement of VMA, the ethyl ester derivative serves as a valuable tool in several research and development areas:

-

Reference Standard: As a high-purity reference standard, Vanillylmandelic Acid Ethyl Ester is essential for the development and validation of analytical methods for VMA and related compounds.[7]

-

Metabolic Studies: Isotope-labeled versions of the ethyl ester, such as the deuterated form, can be used as internal standards in metabolic studies to trace the pathways of catecholamines.[8]

-

Chemical Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. The ester functionality provides a handle for further chemical modifications.

Conclusion

Vanillylmandelic Acid Ethyl Ester, with its unique chemical identifiers and properties, is a compound of significant interest for researchers and drug development professionals. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed protocol and analytical insights are intended to empower scientists to confidently utilize this compound in their research endeavors, contributing to advancements in analytical chemistry, diagnostics, and pharmaceutical sciences.

References

-

Wikipedia. Vanillylmandelic acid. [Link]

-

Grokipedia. Vanillylmandelic acid. [Link]

-

Testing.com. Vanillylmandelic Acid (VMA). [Link]

-

PubChem. Vanillylmandelic Acid. [Link]

-

DRG International Inc. DRG VMA (Vanillylmandelic Acid) (EIA-1620). [Link]

- Google Patents. CN104807923A - Method for detecting vanillylmandelic acid in human urine.

-

Slideshare. VANILLYLMANDELIC ACID ESTIMATION. [Link]

-

Pharmaffiliates. CAS No : 52058-11-4| Chemical Name : Vanillylmandelic Acid Ethyl Ester. [Link]

-

PubMed. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry. [Link]

-

Pharmacompass. Vanillylmandelic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]

Sources

- 1. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 2. testing.com [testing.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104807923A - Method for detecting vanillylmandelic acid in human urine - Google Patents [patents.google.com]

- 6. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ?,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester - SRIRAMCHEM [sriramchem.com]

- 8. Buy Vanillylmandelic Acid-d3 Ethyl Ester | 1329499-52-6 [smolecule.com]

Molecular weight and formula of Vanillylmandelic Acid Ethyl Ester.

An In-Depth Technical Guide to Vanillylmandelic Acid Ethyl Ester: Physicochemical Properties and Analytical Considerations

Introduction

Vanillylmandelic Acid Ethyl Ester is a derivative of Vanillylmandelic Acid (VMA), the primary end-stage metabolite of the catecholamines epinephrine and norepinephrine.[1][2] While VMA is a crucial biomarker for diagnosing and monitoring catecholamine-secreting tumors like pheochromocytoma and neuroblastoma, its ethyl ester derivative serves as an important reference standard and intermediate in various research and development applications.[1][3] This technical guide provides a comprehensive overview of the molecular formula and weight of Vanillylmandelic Acid Ethyl Ester, along with its synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of Vanillylmandelic Acid Ethyl Ester are summarized in the table below. These parameters are critical for its accurate identification, quantification, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₅ | [4][5][6] |

| Molecular Weight | 226.23 g/mol | [4][5][6] |

| Synonyms | Ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate | [5] |

| CAS Number | 52058-11-4 | [4][5][6] |

| Storage Temperature | 2-8°C | [5][6] |

A deuterated version, Vanillylmandelic Acid-d3 Ethyl Ester, is also utilized in research, particularly in mass spectrometry analysis, with a molecular formula of C₁₁H₁₁D₃O₅ and a molecular weight of 229.24 g/mol .[7]

Synthesis and Purification Workflow

The synthesis of Vanillylmandelic Acid Ethyl Ester typically involves the esterification of Vanillylmandelic Acid. The parent VMA can be synthesized through the condensation of guaiacol and glyoxylic acid.[1][8] The subsequent esterification with ethanol in the presence of an acid catalyst yields the ethyl ester.

Experimental Protocol: Esterification of Vanillylmandelic Acid

-

Reaction Setup : In a round-bottom flask, dissolve Vanillylmandelic Acid in an excess of absolute ethanol.

-

Catalysis : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup : After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction : Extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of Vanillylmandelic Acid Ethyl Ester.

Caption: A generalized workflow for the synthesis and purification of Vanillylmandelic Acid Ethyl Ester.

Analytical Characterization

The identity and purity of synthesized Vanillylmandelic Acid Ethyl Ester must be confirmed through various analytical techniques. These methods provide a self-validating system to ensure the quality of the compound for research and development purposes.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure of the compound by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS) : MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl, ester carbonyl, and ether groups.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the final product and for quantitative analysis.[9]

The following diagram outlines the analytical workflow for the characterization of Vanillylmandelic Acid Ethyl Ester.

Caption: An overview of the analytical workflow for the characterization of Vanillylmandelic Acid Ethyl Ester.

Applications in Research and Drug Development

Vanillylmandelic Acid Ethyl Ester is primarily used as a reference material in analytical method development and validation.[10] Its applications extend to routine quality control using techniques like HPLC, LC-MS, and GC.[10] In the context of drug development, it can be utilized in stability testing and impurity profiling of related pharmaceutical compounds.[10] The study of VMA and its derivatives also has implications in understanding the metabolic pathways of catecholamines and their roles in various physiological and pathological conditions.[11][12][13]

Conclusion

A thorough understanding of the molecular weight and formula of Vanillylmandelic Acid Ethyl Ester is fundamental for its application in scientific research and drug development. This guide has provided a detailed overview of its key physicochemical properties, a logical workflow for its synthesis and purification, and a comprehensive approach to its analytical characterization. By adhering to these principles, researchers can ensure the quality and reliability of their experimental results.

References

- Vertex AI Search. Vanillylmandelic Acid Ethyl Ester.

- Sigma-Aldrich. Vanillylmandelic Acid Ethyl Ester | 52058-11-4.

- Smolecule. Buy Vanillylmandelic Acid-d3 Ethyl Ester | 1329499-52-6.

- Pharmaffiliates. CAS No : 52058-11-4| Chemical Name : Vanillylmandelic Acid Ethyl Ester.

- MetaboAge. Vanillylmandelic acid (VMA).

- Wikipedia. Vanillylmandelic acid.

- Grokipedia. Vanillylmandelic acid.

- Slideshare.

- Impactfactor. Synthesis, Characterisation and In Silico Study Of Vanillyl Mandelic Acid.

- DRG International Inc. DRG VMA (Vanillylmandelic Acid) (EIA-1620).

- PubChem. Vanillylmandelic Acid | C9H10O5 | CID 1245.

- TargetMol. Vanillylmandelic acid.

- Google Patents. CN104807923A - Method for detecting vanillylmandelic acid in human urine.

- Medscape. Vanillylmandelic Acid (VMA)

- SRIRAMCHEM. ?,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester.

Sources

- 1. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 2. Vanillylmandelic acid | TargetMol [targetmol.com]

- 3. Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Vanillylmandelic Acid Ethyl Ester | 52058-11-4 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Buy Vanillylmandelic Acid-d3 Ethyl Ester | 1329499-52-6 [smolecule.com]

- 8. grokipedia.com [grokipedia.com]

- 9. CN104807923A - Method for detecting vanillylmandelic acid in human urine - Google Patents [patents.google.com]

- 10. ?,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester - SRIRAMCHEM [sriramchem.com]

- 11. VANILLYLMANDELIC ACID ESTIMATION | PPTX [slideshare.net]

- 12. impactfactor.org [impactfactor.org]

- 13. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Storage and stability conditions for Vanillylmandelic Acid Ethyl Ester.

An In-Depth Technical Guide to the Storage and Stability of Vanillylmandelic Acid Ethyl Ester

Authored by: Gemini, Senior Application Scientist

Abstract

Vanillylmandelic Acid Ethyl Ester (VMAEE) is the ethyl ester derivative of Vanillylmandelic Acid (VMA), a primary metabolite of catecholamines such as epinephrine and norepinephrine.[1][2] As researchers and drug development professionals increasingly utilize VMAEE as a reference standard, chemical intermediate, or potential therapeutic agent, a comprehensive understanding of its stability and optimal storage conditions is paramount. This guide provides a detailed examination of the factors influencing VMAEE stability, recommended storage and handling protocols, and methodologies for conducting robust stability studies. By elucidating the chemical principles behind its degradation, this document aims to ensure the integrity of VMAEE in research and development settings.

Introduction: The Chemical Nature of VMAEE

Vanillylmandelic Acid Ethyl Ester possesses a unique chemical architecture that dictates its stability profile. The molecule features three key functional groups: a phenolic hydroxyl group, an alpha-hydroxy acid moiety, and an ethyl ester. This combination, particularly the catechol-like phenolic ring, makes the compound susceptible to specific degradation pathways.[3] Understanding these structural vulnerabilities is the first step in designing effective storage and handling strategies. Esterification of the parent acid (VMA) can, in some cases, improve properties like antioxidant activity, but also introduces susceptibility to hydrolysis.[4] This guide will dissect these properties to provide a framework for maintaining the long-term integrity of VMAEE.

Core Principles of VMAEE Stability and Degradation

The stability of VMAEE is primarily threatened by two chemical processes: hydrolysis and oxidation. These pathways can be initiated or accelerated by environmental factors such as temperature, pH, light, and the presence of atmospheric oxygen.

Hydrolytic Degradation

As an ester, VMAEE is susceptible to hydrolysis, a reaction in which the ester bond is cleaved by water to yield the parent carboxylic acid (Vanillylmandelic Acid) and an alcohol (ethanol). This reaction can be catalyzed by both acids and bases.

-

Causality : The presence of moisture, coupled with inappropriate pH conditions (either strongly acidic or alkaline), will significantly accelerate the rate of hydrolysis. Elevated temperatures provide the activation energy needed for this reaction to proceed more rapidly.

Oxidative Degradation

The phenolic hydroxyl group on the VMAEE molecule is a primary site for oxidation. Phenols, and especially catechol-like structures, are readily oxidized, often forming colored quinone-type compounds. This process can be initiated by:

-

Atmospheric Oxygen : Direct reaction with O₂.

-

Light : Photons can provide the energy to initiate free-radical oxidation pathways.

-

Metal Ions : Trace metal contaminants can act as catalysts for oxidation.

This degradation pathway is a critical concern as it leads to the formation of impurities that can interfere with experimental results and compromise the compound's purity.

Below is a diagram illustrating the primary degradation pathways for VMAEE.

Caption: Primary degradation pathways of VMAEE.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is required. The following recommendations are based on best practices for structurally similar compounds, including VMA and other phenolic esters.

Storage Conditions

Proper storage is the most effective tool for preserving the long-term integrity of VMAEE. Conditions should be selected to minimize exposure to heat, light, and moisture.

| Form | Temperature | Duration | Atmosphere/Container | Rationale |

| Solid (Powder) | -20°C | Long-term (≥ 2-3 years) | Tightly sealed, opaque container in a dry, well-ventilated area.[5][6] | Minimizes thermal degradation and hydrolysis by limiting exposure to moisture.[7][8] |